Icenticaftor

説明

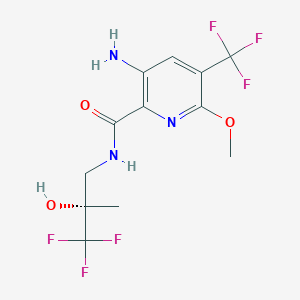

Structure

3D Structure

特性

IUPAC Name |

3-amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F6N3O3/c1-10(23,12(16,17)18)4-20-8(22)7-6(19)3-5(11(13,14)15)9(21-7)24-2/h3,23H,4,19H2,1-2H3,(H,20,22)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHQRIKZLHNPQR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336884 | |

| Record name | Icenticaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334546-77-8 | |

| Record name | Icenticaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334546778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icenticaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icenticaftor | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB0BO0WFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Icenticaftor's Mechanism of Action on the CFTR Channel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icenticaftor (QBW251) is an orally bioavailable small molecule that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Developed by Novartis, it has shown clinical efficacy in treating Cystic Fibrosis (CF) patients with specific CFTR mutations and is also under investigation for Chronic Obstructive Pulmonary Disease (COPD).[3][4][5] This guide provides a comprehensive technical overview of this compound's mechanism of action on the CFTR channel, detailing its effects on channel function, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: CFTR Potentiation

This compound is classified as a CFTR potentiator, a class of molecules that enhance the channel gating function of the CFTR protein located at the cell surface. The primary defect in CFTR gating mutations (Class III and IV) is a reduced open probability (Po) of the channel, meaning the channel does not stay open long enough to allow for sufficient chloride ion transport. This compound addresses this defect by binding to the CFTR protein and increasing the likelihood of the channel being in an open state, thereby augmenting the flow of chloride ions across the cell membrane. This restoration of anion transport helps to hydrate the airway surface liquid, improve mucociliary clearance, and consequently alleviate the symptoms of CF.

Effects on CFTR Channel Gating and Conductance

Single-channel recording studies are pivotal in elucidating the precise effects of potentiators on CFTR channel kinetics. While specific single-channel recording data for this compound detailing mean open time and closed time are not extensively published, its classification as a potentiator strongly implies that it increases the open probability (Po) of the CFTR channel. This is the characteristic mechanism of action for this drug class.

Notably, a study comparing this compound to the well-characterized potentiator Ivacaftor demonstrated that this compound is superior in enhancing the function of corrector-rescued F508del-CFTR. This study also found that chronic exposure to this compound, unlike Ivacaftor, did not destabilize the F508del-CFTR protein, suggesting a potential advantage in combination therapies.

Binding Site on the CFTR Protein

As of the latest available research, the precise binding site of this compound on the CFTR protein has not been definitively determined through experimental methods such as cryo-electron microscopy (cryo-EM) or co-crystallization. However, it is hypothesized to bind to a site that allosterically modulates channel gating. Computational modeling and docking studies, often referencing the known binding site of Ivacaftor, are employed to predict potential interaction sites. The binding of a potentiator is thought to stabilize the open conformation of the channel, thereby increasing ion flow.

Quantitative Efficacy of this compound

The efficacy of this compound has been quantified in both preclinical and clinical studies, demonstrating its potential to restore CFTR function.

Table 1: In Vitro Efficacy of this compound

| Parameter | CFTR Mutant | Value | Cell Line | Reference |

| EC50 | F508del | 79 nM | - | |

| EC50 | G551D | 497 nM | - |

Table 2: Clinical Efficacy of this compound in Cystic Fibrosis (Phase 1/2 Trial)

| Parameter | Patient Population | Dosage | Change from Baseline | Reference |

| ppFEV1 | Class III and IV mutations | 450 mg twice daily | +6.46% | |

| Sweat Chloride | Class III and IV mutations | 450 mg twice daily | -8.36 mmol/L | |

| LCI2.5 | Class III and IV mutations | 450 mg twice daily | -1.13 points |

Experimental Protocols

The characterization of this compound's mechanism of action relies on specialized experimental techniques. Below are detailed methodologies for key assays.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a cornerstone technique for measuring ion transport across epithelial tissues.

Objective: To measure this compound-mediated potentiation of CFTR-dependent chloride secretion in epithelial cell monolayers.

Cell Line: CFBE41o- cells stably expressing specific CFTR mutations (e.g., F508del-CFTR) are commonly used.

Protocol:

-

Cell Culture: Culture CFBE41o- cells on permeable supports (e.g., Snapwell™ inserts) until a confluent and polarized monolayer is formed. This typically requires several days of culture at an air-liquid interface.

-

Ussing Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with a physiological Ringer's solution and maintained at 37°C, continuously bubbled with 95% O2/5% CO2.

-

Baseline Measurement: After an equilibration period, measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

ENaC Inhibition: Add amiloride (typically 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride currents.

-

CFTR Activation: Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to the basolateral side.

-

Potentiation by this compound: Add this compound at various concentrations to the apical chamber to measure its potentiation of the stimulated chloride current.

-

CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.

-

Data Analysis: The change in Isc upon addition of this compound is calculated to determine its efficacy and potency (EC50).

Single-Channel Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the activity of individual CFTR channels.

Objective: To determine the effect of this compound on the open probability (Po) of single CFTR channels.

Cell System: Baby Hamster Kidney (BHK) cells or other suitable cell lines stably expressing the CFTR construct of interest are used.

Protocol:

-

Cell Preparation: Plate BHK cells expressing CFTR onto glass coverslips.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips. The pipette solution contains a physiological chloride concentration.

-

Patch Formation: Form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane.

-

Excised Inside-Out Patch: Excise the patch of membrane to create an "inside-out" configuration, exposing the intracellular face of the CFTR channel to the bath solution.

-

Channel Activation: Perfuse the patch with a bath solution containing ATP and the catalytic subunit of protein kinase A (PKA) to phosphorylate and activate the CFTR channels.

-

This compound Application: Introduce this compound into the bath solution to observe its effect on channel gating.

-

Data Acquisition: Record the single-channel currents at a constant holding potential.

-

Data Analysis: Analyze the recordings to determine the single-channel conductance, open probability (Po), mean open time, and mean closed time before and after the application of this compound.

References

- 1. Discovery of this compound (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator with Clinical Efficacy in Cystic Fibrosis and Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, a CFTR Potentiator, in COPD: A Multicenter, Parallel-Group, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Medicinal Chemistry Development of Icenticaftor (QBW251): A Novel CFTR Potentiator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Icenticaftor (QBW251) is a novel, orally bioavailable small molecule that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Its development represents a significant advancement in the potential treatment of cystic fibrosis (CF) and other respiratory diseases characterized by CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD).[1][3] This technical guide provides a comprehensive overview of the discovery and medicinal chemistry development of this compound, detailing the journey from a high-throughput screening hit to a clinical candidate. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Mutations in the CFTR gene lead to the production of a dysfunctional CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[4] This dysfunction results in dehydrated and thickened mucus in various organs, most critically in the lungs, leading to chronic infections, inflammation, and progressive lung damage. CFTR potentiators are a class of drugs that aim to restore the function of CFTR channels that are present on the cell surface but have a gating defect.

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel scaffolds that could potentiate the function of both wild-type and mutant CFTR. This effort led to the identification of a promising hit compound that served as the foundation for an extensive medicinal chemistry optimization program, ultimately yielding this compound as a clinical development candidate.

Discovery and Lead Optimization

The journey to this compound began with a high-throughput screening (HTS) campaign to identify potentiators of the F508del-CFTR mutant, the most common CF-causing mutation. This screening identified a hit compound that, while modest in potency, provided a viable starting point for medicinal chemistry efforts.

From Hit to Lead

The initial hit compound underwent a systematic structure-activity relationship (SAR) study to enhance its potency, selectivity, and pharmacokinetic properties. This involved the synthesis and evaluation of numerous analogs to probe the effects of modifications at various positions of the chemical scaffold.

Medicinal Chemistry Development

The medicinal chemistry strategy focused on optimizing the lead compound's potency on both F508del- and G551D-CFTR, two common CFTR mutations, while also ensuring activity on wild-type CFTR. Key physicochemical properties such as solubility and metabolic stability were also critical considerations to ensure oral bioavailability. This multi-parameter optimization led to the selection of this compound (QBW251) as the clinical candidate, demonstrating a balanced profile of potent CFTR potentiation, favorable pharmacokinetics, and a good safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (QBW251) and its precursors, highlighting the progression of the medicinal chemistry program.

Table 1: In Vitro Potency of this compound (QBW251) and Precursor Compounds

| Compound | F508del-CFTR EC50 (nM) | G551D-CFTR EC50 (nM) |

| Hit Compound | >10,000 | Not Reported |

| Lead Compound | 800 | 1200 |

| This compound (QBW251) | 79 | 497 |

Table 2: Pharmacokinetic Profile of this compound (QBW251) in Preclinical Species

| Species | Route | Dose (mg/kg) | Bioavailability (%) | AUC (nmol/L·h) |

| Rat | Oral | 3 | 90 | 20,635 |

| Dog | Oral | 1 | Not Reported | Not Reported |

Table 3: Human Pharmacokinetics of this compound (QBW251)

| Parameter | Value |

| Time to Peak Concentration (Tmax) | 4 hours |

| Apparent Terminal Half-life (t1/2) | 15.4 hours (blood), 20.6 hours (plasma) |

| Volume of Distribution (Vz/F) | 335 L |

| Absorption | 93.4% of dose absorbed |

Mechanism of Action and Signaling Pathway

This compound functions by directly binding to the CFTR protein and increasing the probability of the channel being in an open state, thereby augmenting the flow of chloride and bicarbonate ions. This potentiation of CFTR activity helps to hydrate the airway surface liquid and improve mucociliary clearance.

The regulation of CFTR is a complex process involving multiple signaling pathways, primarily the cAMP/PKA and calcium signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CFTR Potentiation Assay (FLIPR-based)

This assay was used for the high-throughput screening to identify initial hits.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing F508del-CFTR are cultured in appropriate media and seeded into 384-well plates.

-

Dye Loading: Cells are loaded with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

-

Compound Addition: Test compounds, including QBW251 and controls, are added to the wells at various concentrations.

-

CFTR Activation: CFTR channels are activated by the addition of a cocktail containing a cAMP agonist (e.g., forskolin) and a phosphodiesterase inhibitor (e.g., IBMX).

-

Signal Detection: Changes in fluorescence, indicative of membrane depolarization due to chloride efflux through activated CFTR channels, are measured using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The EC50 values are calculated from the concentration-response curves.

Ussing Chamber Assay

This electrophysiological technique provides a more detailed characterization of ion transport across epithelial cell layers.

Protocol:

-

Cell Culture: Fisher Rat Thyroid (FRT) cells stably expressing either F508del-CFTR or G551D-CFTR are cultured on permeable supports until a confluent monolayer is formed.

-

Chamber Mounting: The permeable supports are mounted in Ussing chambers, separating the apical and basolateral compartments.

-

Short-Circuit Current Measurement: The epithelial monolayer is voltage-clamped at 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is continuously recorded.

-

Compound Application: Test compounds are added to the apical side of the monolayer.

-

CFTR Activation: CFTR is activated by the addition of forskolin and IBMX to the basolateral side.

-

Data Analysis: The change in Isc following compound addition and CFTR activation is measured to determine the potentiation of CFTR-mediated chloride secretion.

In Vivo Pharmacokinetic Studies in Rats

These studies are essential to determine the oral bioavailability and other pharmacokinetic parameters of the drug candidates.

Protocol:

-

Animal Dosing: Male Sprague-Dawley rats are administered the test compound (e.g., this compound) via oral gavage. A separate group receives an intravenous dose for bioavailability calculation.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or another appropriate site.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Sample Analysis: The concentration of the test compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and oral bioavailability (F%).

Conclusion

The discovery and development of this compound (QBW251) exemplify a successful modern drug discovery campaign, progressing from a high-throughput screening hit to a promising clinical candidate through rigorous medicinal chemistry optimization. The data presented in this guide highlight the significant improvements in potency and pharmacokinetic properties achieved during this process. This compound's ability to potentiate mutant and wild-type CFTR offers a potential therapeutic option for individuals with CF and other diseases linked to CFTR dysfunction. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of CFTR modulation and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dysfunction in the Cystic Fibrosis Transmembrane Regulator in Chronic Obstructive Pulmonary Disease as a Potential Target for Personalised Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator with Clinical Efficacy in Cystic Fibrosis and Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile and properties of Icenticaftor (QBW251)

For Immediate Release

Basel, Switzerland - This technical guide provides an in-depth overview of the pharmacological properties of icenticaftor (QBW251), a novel, orally bioavailable small molecule designed to address cystic fibrosis transmembrane conductance regulator (CFTR) dysfunction. Developed by Novartis, this compound acts as a CFTR potentiator, enhancing the channel's activity. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile of this compound, based on preclinical and clinical trial data.

Mechanism of Action

This compound is a CFTR potentiator.[1][2] In individuals with certain CFTR mutations or in conditions where CFTR function is impaired, the CFTR protein may be present on the cell surface but exhibits defective channel gating, leading to reduced ion transport. This compound directly targets these dysfunctional CFTR proteins, increasing the probability of the channel being open and thereby augmenting the transport of chloride and bicarbonate ions across the cell membrane.[3] This action helps to restore hydration of the airway surface liquid, improve mucociliary clearance, and reduce mucus accumulation, which are key pathological features in diseases like cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD).[4][5]

The signaling pathway for this compound's action is focused on the CFTR protein itself. The following diagram illustrates this mechanism.

References

- 1. Discovery of this compound (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator with Clinical Efficacy in Cystic Fibrosis and Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of the CFTR Potentiator this compound (QBW251) in COPD: Results from a Phase 2 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator with Clinical Efficacy in Cystic Fibrosis and Chronic Obstructive Pulmonary Disease. | Semantic Scholar [semanticscholar.org]

- 4. dovepress.com [dovepress.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Icenticaftor: A Deep Dive into its Potentiating Effect on CFTR Protein Gating Defects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for an anion channel critical for maintaining epithelial surface hydration.[1][2] Class III and IV mutations, known as gating mutations, result in a CFTR protein that is present at the cell surface but has a reduced probability of opening. Icenticaftor (formerly QBW251) is a novel, orally bioavailable small molecule CFTR potentiator designed to address these gating defects.[3][4][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, its efficacy in preclinical and clinical studies, and the experimental methodologies used to characterize its effects on CFTR protein function.

The CFTR Protein and Gating Defects

The CFTR protein is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an ion channel. Its activation is a complex process requiring phosphorylation of the regulatory (R) domain by protein kinase A (PKA), followed by the binding and hydrolysis of ATP at its two nucleotide-binding domains (NBDs), which drives the channel's opening and closing (gating).

Gating mutations, such as G551D, result in a full-length CFTR protein that is correctly trafficked to the cell membrane but exhibits a severe reduction in channel opening probability, leading to a significant decrease in chloride and bicarbonate transport. Potentiators are a class of drugs that directly bind to the CFTR protein to increase the likelihood of the channel being in an open state, thereby restoring ion flow.

This compound's Mechanism of Action

This compound acts as a CFTR potentiator, directly targeting the defective channel at the cell surface to increase its open probability. This leads to an increase in chloride and bicarbonate transport across the epithelial membrane, which in turn enhances airway surface liquid hydration and improves mucociliary clearance. Preclinical studies have shown that this compound is a potent potentiator of both wild-type and various mutant CFTR forms, including those with gating defects.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data from in vitro and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

| CFTR Mutant | Assay System | EC50 (nM) | Reference |

| F508del | CHO cells | 79 | |

| G551D | Not Specified | 497 |

Table 2: Clinical Efficacy of this compound in Cystic Fibrosis Patients with Gating Mutations (Class III & IV)

| Parameter | This compound Dose | Change from Baseline | Placebo | Reference |

| % predicted FEV1 | 450 mg bid (14 days) | +6.46% | Not specified | |

| Lung Clearance Index (LCI2.5) | 450 mg bid (14 days) | -1.13 points | Not specified | |

| Sweat Chloride | 450 mg bid (14 days) | -8.36 mmol/L | Not specified |

Table 3: Clinical Efficacy of this compound in COPD Patients

| Parameter | This compound Dose | Change from Baseline (Day 29) | Placebo | Reference |

| Pre-bronchodilator FEV1 | 300 mg bid | +50 mL | Not specified | |

| Post-bronchodilator FEV1 | 300 mg bid | +63 mL | Not specified | |

| Sweat Chloride | 300 mg bid | -5.04 mmol/L | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize this compound.

Single-Channel Patch-Clamp Electrophysiology

This technique is used to directly measure the opening and closing of individual CFTR channels in the cell membrane, allowing for the determination of open probability (Po).

-

Cell Preparation: Baby Hamster Kidney (BHK) cells stably expressing the F508del-CFTR mutant are used.

-

Membrane Vesicle Formation: Membrane vesicles from these cells are prepared for incorporation into a preformed lipid bilayer.

-

Recording Conditions: Single-channel currents are recorded in a voltage-clamp configuration. The bathing solution typically contains a physiological concentration of chloride ions.

-

Drug Application: this compound, often in combination with correctors like elexacaftor and tezacaftor, is added to the bathing solution.

-

Data Analysis: The channel open probability is calculated from the recorded current traces. A significant increase in Po in the presence of this compound indicates its potentiator activity. For example, in one study, treatment with elexacaftor, tezacaftor, and this compound resulted in a channel open probability of 0.74, more than double that of the combination with ivacaftor (0.32).

Ussing Chamber Assay

This assay measures ion transport across a monolayer of epithelial cells, providing a functional measure of CFTR activity.

-

Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients (e.g., homozygous for F508del) are cultured on permeable supports to form a polarized monolayer.

-

Assay Setup: The cell culture inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.

-

Measurement of Short-Circuit Current (Isc): The potential difference across the epithelial monolayer is clamped to zero, and the resulting short-circuit current, which is a measure of net ion transport, is recorded.

-

Experimental Procedure:

-

The cells are first treated with a sodium channel blocker (e.g., amiloride) to inhibit sodium absorption.

-

A cAMP agonist, such as forskolin, is added to activate CFTR.

-

This compound is then added to the apical side to assess its potentiating effect on the forskolin-stimulated Isc.

-

Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The magnitude of the increase in Isc following the addition of this compound reflects the potentiation of CFTR-mediated chloride secretion.

Western Blotting

This technique is used to assess the maturation and quantity of the CFTR protein.

-

Cell Lysis and Protein Extraction: HBE cells or other CFTR-expressing cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading.

-

SDS-PAGE and Protein Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to the mature (Band C) and immature (Band B) forms of CFTR are visualized and quantified.

-

Analysis: This method can be used to determine if a potentiator like this compound has any off-target effects on the stability or processing of the CFTR protein. Studies have shown that unlike ivacaftor, this compound does not destabilize the F508del-CFTR protein.

Visualizations

The following diagrams illustrate key concepts related to CFTR function and the action of this compound.

Caption: The CFTR channel gating is a multi-step process.

Caption: this compound increases the open probability of CFTR.

Caption: Ussing chamber experimental workflow for assessing CFTR potentiation.

Conclusion

This compound has demonstrated significant potential as a CFTR potentiator, effectively restoring the function of CFTR proteins with gating defects. The in vitro and clinical data presented in this guide underscore its ability to increase CFTR-mediated ion transport, leading to clinically meaningful improvements in respiratory function and other CF-related parameters. The detailed experimental protocols provide a foundation for further research into the mechanism and application of this and other novel CFTR modulators. As research continues, this compound may represent a valuable therapeutic option for individuals with specific CFTR mutations and potentially for other conditions involving CFTR dysfunction, such as COPD.

References

- 1. Implications for cystic fibrosis therapy: Potentiator this compound is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of the cystic fibrosis transmembrane conductance regulator potentiator this compound (QBW251) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of the CFTR Potentiator this compound (QBW251) in COPD: Results from a Phase 2 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

Icenticaftor: A Deep Dive into its Impact on Airway Surface Liquid and Mucociliary Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icenticaftor (QBW251) is a novel small molecule potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, under investigation for the treatment of cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its role in modulating airway surface liquid (ASL) and mucociliary transport (MCT). Drawing upon available preclinical and clinical data, this document details the expected physiological effects of this compound on airway hydration and clearance, outlines the experimental protocols for assessing these effects, and presents the underlying signaling pathways.

Introduction: The Role of CFTR in Airway Health

The airway surface is protected by a thin layer of fluid known as the airway surface liquid (ASL), which is crucial for mucociliary clearance (MCC), the primary defense mechanism of the lungs. The ASL consists of two layers: the periciliary layer (PCL) that lubricates the cilia, and the overlying mucus layer that traps inhaled particles and pathogens. The proper hydration of the ASL is tightly regulated by ion transport across the apical membrane of airway epithelial cells, primarily through the coordinated activity of the CFTR channel (secreting chloride and bicarbonate ions) and the epithelial sodium channel (ENaC) (absorbing sodium ions).

In conditions such as cystic fibrosis, mutations in the CFTR gene lead to a dysfunctional or absent CFTR protein. This impairs anion secretion, leading to ASL dehydration, thickened mucus, and impaired mucociliary clearance. Similarly, in COPD, cigarette smoke exposure has been shown to induce CFTR dysfunction, contributing to mucus accumulation and chronic bronchitis.[1]

This compound is a CFTR potentiator designed to increase the channel's open probability, thereby enhancing anion transport and restoring ASL hydration.[2] This document explores the direct and indirect evidence of this compound's impact on these critical physiological processes.

Mechanism of Action of this compound

This compound is an orally bioavailable small molecule that acts as a CFTR potentiator.[3] Its primary mechanism of action is to bind to the CFTR protein and increase the probability of the channel being in an open state, allowing for greater transport of chloride and bicarbonate ions out of the epithelial cells.[4] This increased anion efflux leads to the osmotic movement of water into the airway lumen, thereby hydrating the ASL.

While the precise binding site of this compound on the CFTR protein is not publicly detailed, it is understood to allosterically modulate the channel's gating activity. This is in contrast to CFTR correctors, which aim to improve the processing and trafficking of mutant CFTR protein to the cell surface.

Signaling Pathway

The potentiation of CFTR by this compound is the final step in a signaling cascade that regulates ASL height. The following diagram illustrates the general pathway leading to CFTR activation and the subsequent physiological effects, with the point of intervention for this compound highlighted.

Quantitative Data on this compound's Effects

Direct quantitative data on the effect of this compound on ASL height and MCT from preclinical studies are not extensively available in the public domain. However, data from in-vitro potency assays and clinical trials provide insights into its biological activity. The effects of the similar CFTR potentiator, ivacaftor, are often cited as a proxy for the expected outcomes with this compound.[5]

Table 1: In-Vitro Potency of this compound

| CFTR Mutation | EC50 (nM) | Cell System | Reference |

| F508del | 79 | Not Specified | |

| G551D | 497 | Not Specified |

Table 2: Clinical Efficacy of this compound in COPD (Phase 2 Trial)

| Endpoint | This compound (300 mg b.i.d.) | Placebo | Probability of this compound > Placebo | Reference |

| Change in Pre-Bronchodilator FEV1 (mL) at Day 29 | +50 | - | 84% | |

| Change in Post-Bronchodilator FEV1 (mL) at Day 29 | +63 | - | 91% | |

| Change in Sweat Chloride (mmol/L) at Day 29 | -5.04 | - | 92% |

Experimental Protocols

The assessment of this compound's impact on ASL and MCT relies on specialized in-vitro and ex-vivo models. Below are detailed methodologies for key experiments.

Measurement of Airway Surface Liquid Height

This protocol is based on confocal microscopy techniques used to visualize and quantify the ASL height in primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI).

Experimental Workflow:

Detailed Steps:

-

Cell Culture: Primary HBE cells are seeded on permeable supports and cultured at an ALI for 4-6 weeks to achieve a fully differentiated, ciliated epithelium.

-

Labeling the ASL: A small volume of a solution containing a high-molecular-weight, non-absorbable fluorescent dextran (e.g., 10 kDa rhodamine-dextran) is added to the apical surface of the cultures.

-

Image Acquisition: The cultures are placed on the stage of an inverted confocal microscope. A series of x-y scans are taken at different z-positions to create a 3D image stack. X-Z cross-sectional images are then generated.

-

Image Analysis: The ASL height is measured as the distance from the apical cell surface to the air-liquid interface, as demarcated by the fluorescent signal. Multiple measurements are taken across different fields of view and averaged.

-

Treatment: To assess the effect of this compound, the compound is added to the basolateral medium of the cell cultures for a specified period before ASL height measurement.

Measurement of Mucociliary Transport Rate

This protocol describes a common method for measuring MCT rate in vitro by tracking the movement of fluorescent microspheres on the surface of ALI-cultured HBE cells.

Experimental Workflow:

Detailed Steps:

-

Cell Culture: HBE cells are cultured at ALI as described for ASL measurements until a robust mucociliary phenotype is established.

-

Particle Deposition: A suspension of fluorescent microspheres (e.g., 1-2 µm diameter) is aerosolized or gently pipetted onto the apical surface of the cultures.

-

Time-Lapse Imaging: The cultures are placed on a microscope stage within a controlled environment (37°C, 5% CO2). Time-lapse video microscopy is used to capture the movement of the microspheres over a defined period.

-

Particle Tracking and Analysis: The recorded videos are analyzed using particle tracking software (e.g., ImageJ with appropriate plugins) to determine the displacement of individual microspheres over time. The transport rate is calculated as the distance traveled divided by the time elapsed and is typically expressed in µm/s.

-

Treatment: this compound is added to the basolateral medium, and its effect on MCT is assessed by comparing the particle transport rates in treated versus untreated cultures.

Expected Impact of this compound on ASL and MCT

Based on its mechanism of action as a CFTR potentiator, this compound is expected to have the following effects on the airway epithelium:

-

Increased ASL Height: By enhancing chloride and bicarbonate secretion, this compound is predicted to increase the osmotic driving force for water movement into the airway lumen, resulting in an increase in the height of the ASL. This would counteract the ASL depletion observed in CF and COPD.

-

Improved Mucociliary Transport: The rehydration of the ASL, particularly the periciliary layer, is expected to restore a more favorable environment for ciliary beating and mucus transport. This would lead to an increased rate of mucociliary clearance, facilitating the removal of trapped particles and pathogens from the lungs.

The relationship between these effects can be visualized as follows:

References

- 1. This compound, a CFTR Potentiator, in COPD: A Multicenter, Parallel-Group, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and Safety of the CFTR Potentiator this compound (QBW251) in COPD: Results from a Phase 2 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology and Safety Profile of Icenticaftor (QBW251): A Technical Overview

Disclaimer: This document provides a summary of publicly available information regarding the preclinical toxicology and safety of Icenticaftor. Detailed quantitative data and specific experimental protocols from preclinical studies are largely proprietary and not fully available in the public domain. Therefore, this guide offers a high-level overview and generalized representations of the preclinical assessment process.

Introduction

This compound (development code QBW251) is a novel, orally bioavailable small molecule being developed by Novartis.[1] It functions as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] By stimulating the CFTR channel, this compound has shown potential therapeutic benefits in conditions associated with CFTR dysfunction, such as cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD).[1][2][3] The mechanism of action involves restoring CFTR-dependent chloride transport, which is crucial for maintaining airway surface liquid hydration and mucociliary clearance.

High-Level Preclinical Safety Findings

Publicly available data from clinical trial publications consistently report that this compound was well-tolerated in preclinical studies. A key publication on the discovery of this compound mentions that long-term toxicology studies indicated that a dose of 450 mg twice daily is safe. An exploratory toxicology study in rats was also mentioned in the context of a related compound, where a No Observable Adverse Effect Level (NOAEL) was established, though specific values for this compound were not provided. Overall, the preclinical data supported the progression of this compound into clinical development.

Core Preclinical Toxicology Assessment

A comprehensive preclinical toxicology and safety program is a prerequisite for the clinical development of any new drug candidate. While specific data for this compound is limited, the following table outlines the standard battery of studies that would have been conducted to support regulatory submissions.

| Toxicology Study Type | Objective | Typical Animal Models |

| Single-Dose Toxicity | To determine the effects of a single, high dose and identify the maximum tolerated dose (MTD). | Rodent (e.g., rat) and non-rodent (e.g., dog) |

| Repeated-Dose Toxicity | To evaluate the toxicological effects after repeated administration over various durations (sub-chronic to chronic). | Rodent and non-rodent |

| Safety Pharmacology | To assess effects on vital organ systems, including cardiovascular, respiratory, and central nervous systems. | Various, including in vitro and in vivo models |

| Genotoxicity | To identify compounds that can induce genetic mutations or chromosomal damage. | In vitro (e.g., Ames test, chromosome aberration) and in vivo (e.g., micronucleus test) |

| Carcinogenicity | To assess the tumor-forming potential of a drug over the lifetime of an animal. | Long-term studies in rodents |

| Reproductive & Developmental Toxicity | To evaluate potential effects on fertility, embryonic development, and pre/postnatal development. | Rodents and/or rabbits |

Generalized Experimental Protocol: Repeated-Dose Toxicity Study

The following is a generalized protocol for a chronic repeated-dose toxicity study, illustrating the typical methodology. This is a representative example and does not reflect the specific protocol used for this compound.

-

Test System: Sprague-Dawley rats and Beagle dogs.

-

Groups: Multiple dose groups (low, mid, high) and a vehicle control group.

-

Administration: Oral gavage, once or twice daily.

-

Duration: 3 to 9 months.

-

Parameters Monitored:

-

Clinical observations (daily)

-

Body weight and food consumption (weekly)

-

Ophthalmology (pre-study and at termination)

-

Electrocardiography (ECG) (pre-study and at multiple time points)

-

Clinical pathology (hematology, clinical chemistry, urinalysis) at multiple time points

-

Toxicokinetics to determine systemic exposure.

-

-

Terminal Procedures:

-

Gross necropsy

-

Organ weights

-

Histopathological examination of a comprehensive list of tissues.

-

-

Endpoints: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).

Visualizing Preclinical Safety Assessment

The following diagrams illustrate generalized workflows and concepts relevant to preclinical drug safety assessment.

Conclusion

Based on the available high-level summaries from clinical studies, this compound has demonstrated a favorable preclinical safety profile that supported its advancement into human trials. The drug was reported to be well-tolerated in various preclinical models at exposures exceeding those used in clinical settings. However, a detailed, quantitative analysis of the preclinical toxicology is not possible without access to the complete proprietary data packages submitted to regulatory authorities. The information presented here provides a general framework for understanding the types of studies conducted and the overall positive safety assessment that enabled the clinical development of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator with Clinical Efficacy in Cystic Fibrosis and Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Icenticaftor (QBW251) for Chronic Obstructive Pulmonary Disease: A Technical Guide for Researchers

An In-depth Examination of the CFTR Potentiator in COPD Research and Development

This technical guide provides a comprehensive overview of Icenticaftor (QBW251), a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, for researchers, scientists, and drug development professionals engaged in chronic obstructive pulmonary disease (COPD) research. This document details the mechanism of action, summarizes key clinical trial data, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanism of Action: Restoring CFTR Function in COPD

This compound is an orally bioavailable small molecule that acts as a potentiator of the CFTR protein, an ion channel crucial for regulating epithelial surface hydration.[1] In the context of COPD, cigarette smoke and other pollutants induce CFTR dysfunction, leading to dehydration of the airway surface liquid, impaired mucociliary clearance, and the accumulation of thick, tenacious mucus—a hallmark of chronic bronchitis.[2][3] This environment fosters chronic infection and inflammation, contributing to the progressive nature of COPD.[3]

This compound works by binding to the CFTR protein and increasing the probability of the channel being in an open state, thereby enhancing the transport of chloride and bicarbonate ions across the epithelial membrane.[3] This restoration of ion flow helps to rehydrate the airway surface liquid, reduce mucus viscosity, and improve mucociliary clearance, addressing a key underlying pathological mechanism in COPD.

Clinical Development and Efficacy in COPD

This compound has been evaluated in clinical trials for COPD, demonstrating its potential to improve lung function and respiratory symptoms. The development program has included a Phase II proof-of-concept study and a larger Phase IIb dose-finding study.

Table 1: Summary of this compound Phase II Clinical Trials in COPD

| Trial Identifier | Phase | Number of Patients | Treatment Arms | Duration | Primary Endpoint | Key Secondary Endpoints |

| NCT02449018 | II (Proof-of-Concept) | 92 | This compound 300 mg b.i.d., Placebo | 28 days | Change from baseline in Lung Clearance Index (LCI) | Change from baseline in pre- and post-bronchodilator FEV1 |

| NCT04072887 | IIb (Dose-Finding) | 974 | This compound (25, 75, 150, 300, 450 mg b.i.d.), Placebo | 24 weeks | Change from baseline in trough FEV1 at 12 weeks | Change from baseline in trough FEV1 at 24 weeks, E-RS Total and Cough & Sputum scores |

Quantitative Efficacy Data

The following tables summarize the key quantitative outcomes from the Phase II clinical trials of this compound in patients with COPD.

Table 2: Efficacy Results of the Phase II Proof-of-Concept Trial (NCT02449018)

| Endpoint | This compound 300 mg b.i.d. | Placebo | Treatment Difference | Probability of being better than Placebo |

| Change from baseline in LCI at Day 29 | - | - | 0.28 | 19% |

| Change from baseline in pre-bronchodilator FEV1 at Day 29 (mL) | - | - | 50 | 84% |

| Change from baseline in post-bronchodilator FEV1 at Day 29 (mL) | - | - | 63 | 91% |

Data presented as mean treatment difference.

Table 3: Efficacy Results of the Phase IIb Dose-Finding Trial (NCT04072887) at 24 Weeks

| Endpoint | This compound 300 mg b.i.d. | Placebo |

| Change from baseline in trough FEV1 (L) | 0.035 | -0.023 |

| Change from baseline in E-RS Cough & Sputum Score | -1.0 | -0.4 |

| Change from baseline in E-RS Total Score | -1.4 | -0.7 |

| Change from baseline in Fibrinogen (g/L) | -0.19 | 0.03 |

Note: The primary endpoint of change from baseline in trough FEV1 at 12 weeks was not met. However, a dose-response was observed at 24 weeks for several endpoints, with the 300 mg b.i.d. dose being the most effective.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the research of this compound for COPD.

Clinical Trial Methodology (Adapted from NCT04072887)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

Patient Population: Patients with moderate-to-severe COPD and a history of chronic bronchitis, maintained on triple therapy (inhaled corticosteroid, long-acting β2-agonist, and long-acting muscarinic antagonist) for at least three months prior to screening.

Dosing and Administration: this compound was administered orally twice daily (b.i.d.) at doses of 25 mg, 75 mg, 150 mg, 300 mg, or 450 mg, compared to a matching placebo.

Efficacy Assessments:

-

Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second (FEV1) at week 12.

-

Secondary Endpoints: Change from baseline in trough FEV1 at week 24, and change from baseline in the Evaluating Respiratory Symptoms in COPD (E-RS) total score and cough and sputum domain scores at weeks 12 and 24.

-

Exploratory Endpoints: Change in serum fibrinogen concentrations.

Statistical Analysis: A multiple comparison procedure-modeling approach was used to characterize the dose-response relationship.

In Vitro Assessment of CFTR Function using Cigarette Smoke Extract (CSE)

Objective: To model the effect of cigarette smoke on CFTR function in vitro and assess the restorative potential of CFTR potentiators like this compound.

Cell Culture: Human bronchial epithelial cells are cultured on permeable supports at an air-liquid interface to form differentiated, polarized monolayers.

Preparation of Cigarette Smoke Extract (CSE):

-

A research-grade cigarette is placed into a tube connected to a vacuum pump.

-

The smoke from the cigarette is bubbled through a defined volume of cell culture medium (e.g., DMEM).

-

The resulting solution is then sterile-filtered (0.22 µm filter) to remove bacteria and particulate matter. This solution is considered 100% CSE and can be diluted to desired concentrations for experiments.

Ussing Chamber Assay for CFTR Function:

-

The cultured epithelial monolayers are mounted in an Ussing chamber, which allows for the measurement of ion transport across the epithelium.

-

The basolateral membrane is permeabilized to isolate the apical membrane ion transport.

-

A chloride gradient is established across the apical membrane.

-

The cells are treated with a cAMP agonist (e.g., forskolin) to activate CFTR.

-

The change in short-circuit current (Isc), which reflects the movement of chloride ions through CFTR channels, is measured.

-

To assess the effect of cigarette smoke, cells are pre-incubated with CSE for a defined period before the assay.

-

To test the efficacy of a CFTR potentiator, the compound (e.g., this compound) is added to the apical side of the CSE-treated cells, and the restoration of Isc is measured.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound research in COPD.

Caption: this compound's mechanism of action in COPD.

Caption: Workflow of a Phase IIb dose-finding study.

References

- 1. This compound, a CFTR Potentiator, in COPD: A Multicenter, Parallel-Group, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. atsjournals.org [atsjournals.org]

Icenticaftor (QBW251): A CFTR Potentiator for F508del and G551D Mutations

An In-depth Technical Guide on the Bioactivity and Experimental Evaluation of Icenticaftor

This technical guide provides a comprehensive overview of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, this compound (also known as QBW251). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its efficacy in potentiating F508del and G551D CFTR mutations, the experimental protocols used for its characterization, and visualizations of its mechanism and experimental workflows.

Core Data Presentation: EC50 Values

This compound has been identified as a potent potentiator of the CFTR channel, with distinct efficacy profiles for different mutations. The half-maximal effective concentration (EC50) values, a key measure of drug potency, have been determined for the most common cystic fibrosis mutation, F508del, and the gating mutation, G551D. The reported EC50 values for this compound are summarized in the table below.

| CFTR Mutation | EC50 (nM) |

| F508del | 79 |

| G551D | 497 |

These values indicate that this compound is a highly potent potentiator for the F508del CFTR mutation and also demonstrates activity, albeit at a lower potency, for the G551D mutation[1].

Mechanism of Action: CFTR Potentiation

This compound functions as a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein that is already present on the cell surface[1][2]. For the F508del mutation, which results in a misfolded protein that is often degraded before it reaches the cell surface, this compound is typically studied in combination with CFTR correctors. Correctors aid in the proper folding and trafficking of the F508del-CFTR protein to the cell membrane. Once at the membrane, this compound can then act to increase the probability that the channel is open, thereby facilitating the transport of chloride ions. The following diagram illustrates this mechanism.

Experimental Protocols

The characterization of this compound's activity on CFTR mutations relies on sophisticated electrophysiological techniques. The two primary methods cited in the literature are Ussing chamber assays and single-channel recordings.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues[3]. This technique allows for the direct measurement of CFTR-mediated chloride secretion in primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface.

Objective: To measure the potentiation of CFTR-dependent short-circuit current (Isc) by this compound in HBE cells expressing F508del or G551D CFTR.

Materials:

-

Primary HBE cells from CF donors (homozygous for F508del or G551D)

-

Cell culture inserts (e.g., Snapwell)

-

Ussing chamber system with voltage-clamp amplifier

-

Ringer's solution (apical and basolateral)

-

Amiloride (to block epithelial sodium channels)

-

Forskolin (to activate CFTR through cAMP pathway)

-

This compound (at various concentrations)

-

CFTRinh-172 (a specific CFTR inhibitor)

Methodology:

-

Cell Culture: Primary HBE cells are cultured on permeable supports until fully differentiated and polarized, forming a tight epithelial monolayer. For F508del-CFTR, cells are often pre-treated with a CFTR corrector (e.g., elexacaftor/tezacaftor) for 48 hours to ensure the protein is trafficked to the cell surface[4].

-

Chamber Setup: The cell culture insert is mounted in the Ussing chamber, separating the apical and basolateral compartments, which are filled with Ringer's solution and maintained at 37°C.

-

Baseline Measurement: The transepithelial voltage is clamped to 0 mV, and the baseline short-circuit current is recorded.

-

ENaC Inhibition: Amiloride is added to the apical solution to inhibit the epithelial sodium channel (ENaC) and isolate CFTR-dependent currents.

-

CFTR Activation: Forskolin is added to the apical solution to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates the CFTR channel. This results in an increase in Isc.

-

Potentiator Addition: this compound is added to the apical solution in a dose-dependent manner. A further increase in Isc indicates potentiation of the CFTR channel.

-

CFTR Inhibition: Finally, CFTRinh-172 is added to confirm that the measured current is indeed CFTR-dependent. The resulting decrease in Isc is quantified as the CFTR-specific current.

The following diagram outlines the workflow for the Ussing chamber experiment.

Single-Channel Recording

Single-channel recording using the patch-clamp technique provides a high-resolution view of the behavior of individual CFTR channels. This method allows for the direct measurement of channel open probability (Po), which is the fraction of time the channel is open and conducting ions.

Objective: To determine the effect of this compound on the open probability of single CFTR channels.

Materials:

-

Baby Hamster Kidney (BHK) cells stably expressing F508del or G551D CFTR.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass micropipettes.

-

Intracellular and extracellular solutions with defined ion concentrations.

-

ATP and Protein Kinase A (PKA) to activate CFTR.

-

This compound.

Methodology:

-

Cell Preparation: BHK cells expressing the CFTR mutation of interest are cultured on coverslips.

-

Patch Formation: A micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal (a "giga-seal"). The patch of membrane under the pipette tip is then excised to create an "inside-out" patch, exposing the intracellular face of the membrane to the bath solution.

-

Channel Activation: The excised patch is moved to a bath solution containing ATP and the catalytic subunit of PKA to activate the CFTR channels within the patch.

-

Baseline Recording: The current passing through the single channel(s) in the patch is recorded at a fixed voltage. The characteristic current transitions corresponding to the opening and closing of the channel are observed.

-

This compound Application: this compound is added to the bath solution.

-

Data Acquisition and Analysis: The channel activity is recorded before and after the addition of this compound. The data is analyzed to determine the open probability (Po). An increase in Po in the presence of this compound indicates potentiation.

The following diagram illustrates the logical flow of a single-channel recording experiment.

Conclusion

This compound is a potent CFTR potentiator with demonstrated activity on both F508del and G551D CFTR mutations. Its efficacy has been quantified through rigorous electrophysiological assays, including Ussing chamber and single-channel recordings. These techniques are essential for elucidating the mechanism of action and potency of novel CFTR modulators. The data and protocols presented in this guide provide a technical foundation for researchers and drug developers working in the field of cystic fibrosis therapeutics.

References

- 1. Implications for cystic fibrosis therapy: Potentiator this compound is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]

- 4. Implications for cystic fibrosis therapy: Potentiator this compound is superior to ivacaftor in improving function and maintaining stability of F508del CFTR - PMC [pmc.ncbi.nlm.nih.gov]

Icenticaftor's Role in Reducing Sputum Bacterial Colonization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icenticaftor (QBW251) is a novel small molecule potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Clinical research has demonstrated its potential to not only improve lung function in patients with chronic obstructive pulmonary disease (COPD) but also to favorably impact the airway microbiome. This technical guide provides an in-depth analysis of the available evidence for this compound's role in reducing sputum bacterial colonization, including its mechanism of action, quantitative clinical trial data, and detailed experimental methodologies. The information is intended to support further research and development in the field of muco-obstructive lung diseases.

Mechanism of Action: From CFTR Potentiation to Bacterial Reduction

The primary mechanism of action of this compound is the potentiation of the CFTR ion channel. In muco-obstructive diseases like COPD, CFTR function is often impaired, leading to dehydration of the airway surface liquid (ASL), increased mucus viscosity, and compromised mucociliary clearance. This environment fosters chronic bacterial colonization and inflammation.

This compound directly binds to the CFTR protein, increasing the probability of the channel being in an open state. This enhanced CFTR activity leads to increased chloride and bicarbonate ion secretion into the ASL. The resulting osmotic gradient drives water into the ASL, leading to its rehydration. This, in turn, reduces mucus viscosity and improves the efficiency of mucociliary clearance, aiding in the mechanical removal of trapped bacteria and inflammatory debris from the airways. The improved airway environment is less conducive to bacterial growth and biofilm formation, thereby reducing overall bacterial colonization.

Clinical Evidence: Quantitative Analysis of Bacterial Clearance

Clinical trials of this compound in patients with COPD have included exploratory endpoints to assess its impact on sputum bacterial colonization. While detailed quantitative data on colony-forming units (CFU) per milliliter of sputum have not been made publicly available, data on the proportion of patients achieving clearance of detectable bacterial colonization have been reported.

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT02393354) provided evidence of this compound's effect on bacterial clearance in COPD patients with chronic bronchitis. The key findings are summarized in the tables below.

| Endpoint | This compound (300 mg b.i.d.) | Placebo |

| Patients with Baseline Bacterial Colonization | n=64 | n=28 |

| Bacterial Clearance at Day 29 | ||

| Percentage of Patients with Clearance | 23% | 13% |

| Bacterial Clearance at End of Study (EOS) | ||

| Percentage of Patients with Clearance | 38% | 20% |

| Predicted Odds of Response (Clearance) vs. Placebo at EOS | 2.6 times higher | - |

| Posterior Probability of this compound Being Better than Placebo | 89% | - |

| Table 1: Proportion of COPD Patients with Clearance of Detectable Sputum Bacterial Colonization. |

These data indicate a trend towards a higher rate of bacterial clearance in patients treated with this compound compared to placebo.[1] The odds of clearing detectable pathogens at the end of the study were 2.6 times greater for the this compound group.[1]

| Parameter | This compound (300 mg b.i.d.) | Placebo |

| Number of Patients Randomized | 64 | 28 |

| Treatment Duration | 28 Days | 28 Days |

| Primary Outcome | Change from baseline in Lung Clearance Index (LCI) | Change from baseline in Lung Clearance Index (LCI) |

| Key Secondary Outcomes | Change from baseline in pre- and post-bronchodilator FEV1 | Change from baseline in pre- and post-bronchodilator FEV1 |

| Exploratory Microbiological Endpoint | Change from baseline in sputum bacterial colonization | Change from baseline in sputum bacterial colonization |

| Table 2: Overview of the Phase 2 Clinical Trial Design (NCT02393354).[1] |

Experimental Protocols

While the precise, detailed standard operating procedures for the microbiological analyses in the this compound clinical trials are not publicly available, a representative experimental protocol can be synthesized based on best practices for sputum analysis in COPD research. The following outlines a likely methodology.

Sputum Collection

Spontaneous sputum samples were collected from patients at baseline and subsequent study visits. Patients were instructed to provide a deep cough sample into a sterile container, avoiding saliva as much as possible.

Sputum Processing

-

Sample Selection: The most purulent parts of the sputum sample were selected for processing to ensure the analysis of lower airway secretions.

-

Homogenization: An equal volume of a mucolytic agent (e.g., Sputolysin® containing dithiothreitol) was added to the sputum sample. The mixture was then vortexed and incubated at 37°C until liquefaction.

-

Serial Dilution: The homogenized sputum was serially diluted in sterile saline or phosphate-buffered saline to achieve a range of concentrations for plating.

Quantitative Culture

-

Plating: Aliquots of the serial dilutions were plated onto various selective and non-selective agar media to cultivate a broad range of potential respiratory pathogens. Commonly used media include:

-

Blood Agar for fastidious organisms.

-

Chocolate Agar for Haemophilus influenzae.

-

MacConkey Agar for Gram-negative bacteria.

-

CNA Agar for Gram-positive bacteria.

-

-

Incubation: Plates were incubated at 37°C in a 5% CO2 environment for 24-48 hours.

Quantification and Identification

-

Colony Counting: After incubation, the number of colony-forming units (CFUs) on each plate was counted.

-

Calculation: The concentration of bacteria in the original sputum sample was calculated and expressed as CFU per milliliter.

-

Identification: Bacterial colonies were identified based on morphology, Gram staining, and further biochemical or molecular methods as required.

Discussion and Future Directions

The available data suggest that this compound, through its primary mechanism of CFTR potentiation, has a beneficial downstream effect on the airway microbiome in patients with COPD and chronic bronchitis. The observed increase in the proportion of patients clearing detectable bacterial colonization is a promising finding that warrants further investigation.

Future research should aim to provide more granular quantitative data on the changes in bacterial load (CFU/mL) of specific pathogens in response to this compound treatment. Furthermore, the use of advanced, culture-independent techniques, such as 16S rRNA gene sequencing, could offer a more comprehensive understanding of the broader shifts in the airway microbiome composition and diversity.

Longer-term studies are also needed to determine if the observed reduction in bacterial colonization translates into clinically meaningful benefits, such as a reduction in the frequency and severity of exacerbations. Understanding the full impact of this compound on the complex interplay between host immunity, the airway microbiome, and clinical outcomes will be crucial for optimizing its therapeutic use in muco-obstructive lung diseases.

Conclusion

This compound represents a promising therapeutic approach that targets the underlying pathophysiology of mucus accumulation and impaired clearance in muco-obstructive lung diseases. The current evidence supports a role for this compound in reducing sputum bacterial colonization, likely through the restoration of airway surface liquid and enhancement of mucociliary clearance. While more detailed microbiological data from clinical trials would be beneficial, the existing findings provide a strong rationale for continued research into the anti-infective potential of CFTR potentiators in COPD and other respiratory conditions.

References

Methodological & Application

Standard operating procedure for using Icenticaftor in primary human bronchial epithelial cells

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Icenticaftor (QBW251) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.[1] This document provides a detailed standard operating procedure (SOP) for the use of this compound in primary human bronchial epithelial (HBE) cells. The protocols outlined below cover the culture of HBE cells at an air-liquid interface (ALI), treatment with this compound, and the functional assessment of CFTR activity using an Ussing chamber assay. These procedures are essential for in vitro studies investigating the efficacy of this compound as a potential therapeutic agent for cystic fibrosis (CF) and other respiratory diseases characterized by CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD).[2][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound on CFTR Function

| Cell Type | CFTR Genotype | Assay | Treatment Conditions | Outcome Measure | Result | Reference |

| Primary HBE | F508del/F508del | Ussing Chamber | 48h continuous treatment with Elexacaftor/Tezacaftor + acute this compound (1 µM) | Forskolin-stimulated Isc | Increased CFTR function compared to Ivacaftor | [4] |

| Primary HBE | Wild-Type | Ussing Chamber | Acute dose-response of this compound (starting at 0.1 µM) | Total Isc (Forskolin + this compound) | Dose-dependent enhancement of WT CFTR function | [5] |

| BHK-21 | F508del | Single-channel recording | Treatment with Elexacaftor (2 µM) + Tezacaftor (2 µM) + this compound (2 µM) | Channel open probability (Po) | Po of 0.74 (more than double that of Ivacaftor) | |

| Stably Expressed | F508del | Not Specified | Not Specified | EC50 | 79 nM | |

| Stably Expressed | G551D | Not Specified | Not Specified | EC50 | 497 nM |

HBE: Human Bronchial Epithelial; BHK-21: Baby Hamster Kidney cells; Isc: Short-circuit current; EC50: Half-maximal effective concentration.

Experimental Protocols

Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface

This protocol describes the expansion of primary HBE cells and their differentiation at an air-liquid interface (ALI) to form a polarized, pseudostratified epithelium that recapitulates the in vivo airway.

Materials:

-

Cryopreserved primary HBE cells

-

Bronchial Epithelial Cell Growth Medium (BEGM) or equivalent

-

Collagen-coated tissue culture flasks and permeable supports (e.g., Transwells®)

-

ALI differentiation medium

-

Phosphate-buffered saline (PBS)

-

Trypsin/EDTA or a gentler dissociation reagent (e.g., Accutase)

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Thawing and Expansion:

-

Rapidly thaw cryopreserved HBE cells in a 37°C water bath.

-

Transfer cells to a sterile conical tube containing pre-warmed BEGM and centrifuge to pellet the cells.

-

Resuspend the cell pellet in fresh BEGM and seed onto a collagen-coated tissue culture flask.

-

Culture the cells at 37°C and 5% CO2, changing the medium every 2-3 days until they reach 70-90% confluency.

-

-

Seeding on Permeable Supports:

-

Wash the confluent monolayer of HBE cells with PBS.

-

Add dissociation reagent to detach the cells from the flask.

-

Neutralize the dissociation reagent and centrifuge the cells.

-

Resuspend the cells in BEGM and count them.

-

Seed the HBE cells onto the apical side of collagen-coated permeable supports at an appropriate density. Add BEGM to both the apical and basolateral chambers.

-

-

Differentiation at ALI:

-

Culture the cells on the permeable supports until they form a confluent monolayer.

-

To establish the ALI, remove the medium from the apical chamber, leaving the basolateral chamber with ALI differentiation medium.

-

Maintain the cultures at 37°C and 5% CO2 for at least 3-4 weeks to allow for full differentiation into a pseudostratified epithelium. Change the basolateral medium every 2-3 days.

-

This compound Treatment

This protocol details the application of this compound to the differentiated HBE cell cultures prior to functional analysis.

Materials:

-

Differentiated HBE cultures on permeable supports

-

This compound stock solution (in DMSO)

-

ALI differentiation medium

Procedure:

-

Preparation of this compound Working Solution:

-

Prepare a working solution of this compound by diluting the stock solution in pre-warmed ALI differentiation medium to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically ≤ 0.1%).

-

-

Treatment of HBE Cultures:

-

For continuous treatment studies, replace the medium in the basolateral chamber of the differentiated HBE cultures with the this compound-containing medium.

-

Incubate the cultures for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

-

For acute treatment studies, this compound will be added directly to the Ussing chamber buffer during the assay.

-

Ussing Chamber Assay for CFTR Function

The Ussing chamber assay measures ion transport across the epithelial monolayer by monitoring the short-circuit current (Isc), which is a direct measure of net ion movement.

Materials:

-

Ussing chamber system

-

Differentiated HBE cultures on permeable supports (treated or untreated)

-

Krebs-bicarbonate-Ringer (KBR) buffer (in mM: 140 Na+, 120 Cl-, 5.2 K+, 1.2 Ca2+, 1.2 Mg2+, 2.4 HPO42-, 0.4 H2PO4-, 25 HCO3-, and 5 glucose, pH 7.4), warmed to 37°C and bubbled with 95% O2 / 5% CO2.

-

Amiloride solution (to block epithelial sodium channels, ENaC)

-

Forskolin solution (to activate CFTR via cAMP)

-

This compound solution (for acute treatment)

-

CFTR-specific inhibitor (e.g., CFTRinh-172) solution

Procedure:

-

Mounting the Epithelium:

-

Carefully excise the permeable support membrane with the differentiated HBE cell monolayer.

-

Mount the membrane in the Ussing chamber, separating the apical and basolateral sides.

-

Fill both chambers with pre-warmed and gassed KBR buffer.

-

-

Equilibration and Baseline Measurement:

-

Allow the system to equilibrate for a period until a stable baseline Isc is achieved.

-

-

Pharmacological Manipulation:

-

Add amiloride (e.g., 100 µM) to the apical chamber to block ENaC-mediated sodium absorption. This will cause a decrease in Isc.

-

Once a new stable baseline is reached, add forskolin (e.g., 10 µM) to both chambers to stimulate CFTR-mediated chloride secretion, which will result in an increase in Isc.

-

For acute treatment, add this compound to the apical chamber in a cumulative dose-response manner to potentiate the forskolin-stimulated CFTR activity.

-